Molybdenum--oxotungsten (1/1)
Description
Significance of Heterometallic Polyoxometalates and Mixed-Metal Oxo Clusters in Modern Inorganic Chemistry
Heterometallic polyoxometalates and mixed-metal oxo clusters, which contain more than one type of metal atom, are at the forefront of modern inorganic chemistry. mappingignorance.org Their significance stems from the remarkable tunability of their physical and chemical properties. By precisely controlling the composition, size, and structure, researchers can tailor these molecular metal oxides for a vast array of applications. researchgate.netnih.gov
The incorporation of different metals, such as molybdenum and tungsten, into a single cluster allows for the creation of materials with synergistic effects. These heterometallic systems often exhibit enhanced redox activity, catalytic performance, and stability compared to their single-metal counterparts. nih.govrsc.org This versatility makes them highly valuable in diverse fields including:
Catalysis: They serve as highly efficient catalysts for various organic transformations, including oxidation reactions and acid catalysis. nih.govnih.gov Their ability to undergo reversible multi-electron transfer reactions is particularly useful. researchgate.net Molybdenum/tungsten-based heteropoly salts, for instance, are gaining attention for oxidations using environmentally friendly oxidants. nih.gov
Materials Science: POMs are considered molecular building blocks for creating novel functional materials, such as nanowires, metal-organic frameworks (MOFs), and other supramolecular structures. sphinxsai.comnih.govmdpi.com These materials have potential applications in electronics, energy storage, and environmental remediation. researchgate.netmdpi.comresearchgate.net
Energy Storage: The stable and reversible electrochemistry of these clusters makes them promising candidates for energy storage devices like rechargeable batteries and redox flow batteries. researchgate.net
Medicine: The unique structures of POMs have led to investigations into their potential antitumoral and antiviral activities. sphinxsai.comresearchgate.net
The ability to incorporate almost any element into the POM framework opens up a vast chemical space, leading to an overwhelming diversity of molecular structures with a wide range of properties. researchgate.netorientjchem.org
Table 1: Selected Applications of Molybdenum-Tungsten Heterometallic Systems
| Application Area | Specific Example/System | Key Finding/Advantage |
| Electrocatalysis | Molybdenum-tungsten oxide nanowires | Excellent performance for the hydrogen evolution reaction (HER) due to rich oxygen vacancies and customized electronic structure. nih.gov |
| Electrocatalysis | Phosphorous-doped Molybdenum-tungsten hydrogen oxide | High activity for both oxygen evolution reaction (OER) and HER, surpassing some noble metal catalysts. rsc.org |
| Redox Flow Batteries | Mixed-addenda polyoxometalates | Potential for higher power densities due to multiple electron transfer capabilities. researchgate.net |
| Oxidation Catalysis | Molybdenum/tungsten-based heteropoly salts | Enable highly efficient and selective oxidations with low-cost terminal oxidants. nih.gov |
| Wastewater Treatment | Mixed metal oxide from POM-based MOF | Acts as a bi-functional heterogeneous catalyst for dye and Cr(VI) removal. mdpi.com |
Historical Context and Evolution of Molybdenum and Tungsten Oxo Cluster Synthesis
The history of polyoxometalates dates back to the late 18th and early 19th centuries. The first examples of what are now recognized as molybdenum-based POMs, specifically "Molybdenum Blues," were discovered by Scheele in 1783. researchgate.net This was followed by Berzelius's discovery in 1826 of ammonium (B1175870) phosphomolybdate, a yellow precipitate containing the [PMo₁₂O₄₀]³⁻ anion. mappingignorance.orgresearchgate.netwiley-vch.de
The field advanced significantly with the characterization of the isostructural phosphotungstate anion, H₃[PW₁₂O₄₀], by J.F. Keggin in 1933-34 using X-ray diffraction. mappingignorance.orgwikipedia.org This iconic structure, now known as the "Keggin structure," became a foundational archetype for a vast family of POMs.
The synthesis of these clusters has evolved from simple one-pot condensation reactions in acidic solutions to more sophisticated "building block" methods. wiley-vch.de This evolution allows for the rational design and construction of highly complex, mixed-metal architectures. Early syntheses relied on the self-assembly of simple metal salts like sodium tungstate (B81510) (Na₂WO₄) and molybdate (B1676688) dimers. wright.edu Modern synthetic chemistry employs a wider range of precursors, including organometallic compounds and pre-formed lacunary (or defect) POMs, which act as nucleophiles to incorporate new metal centers. nih.govrsc.org
Key developments in the synthesis and characterization of Mo-W oxo clusters include:
The use of comproportionation reactions to create triangulo clusters like Mo₂WO(O-i-Pr)₁₀. dtic.mil
The synthesis of mixed-metal cuboidal clusters, such as the MₙM′₃₋ₙCuS₄ series. rsc.org
The introduction of advanced characterization techniques like ¹⁷O NMR spectroscopy, which provided unprecedented insight into the solution-state structure of POMs. wikipedia.org
The development of computational methods (Density Functional Theory) to predict the stability and electronic properties of various cluster geometries, guiding synthetic efforts. mdpi.comnih.gov
Table 2: Historical Milestones in Molybdenum and Tungsten Oxo Cluster Chemistry
| Year | Discovery/Development | Significance |
| 1783 | Discovery of "Molybdenum Blues" by Scheele. researchgate.net | First recognized examples of molybdenum-based polyoxometalates. |
| 1826 | Berzelius reports ammonium phosphomolybdate, (NH₄)₃[PMo₁₂O₄₀]. mappingignorance.orgresearchgate.net | Discovery of the first heteropoly anion. |
| 1934 | J.F. Keggin determines the structure of H₃[PW₁₂O₄₀]. mappingignorance.orgwikipedia.org | Elucidation of the archetypal "Keggin" structure, a cornerstone of POM chemistry. |
| 1970s | Introduction of quaternary ammonium salts for POM synthesis. wikipedia.org | Enabled systematic study by preventing hydrolysis complications. |
| 1984 | Synthesis of triangulo mixed-metal cluster Mo₂WO(O-i-Pr)₁₀. dtic.mil | Demonstrated targeted synthesis of specific Mo-W heterometallic clusters. |
| 2011 | DFT analysis of Mo₃Oᵧ⁻ and W₃Oᵧ⁻ clusters. nih.gov | Provided detailed insight into the structural and electronic differences between analogous Mo and W clusters. |
Research Imperatives and Future Trajectories for Molybdenum-Oxotungsten (1/1) Systems
The future of Molybdenum-Oxotungsten (1/1) research is driven by the pursuit of materials with precisely controlled functions for tackling global challenges in energy, environment, and technology. Key research imperatives and future directions include:
Advanced Catalysis: A major focus is the design of next-generation catalysts with enhanced activity, selectivity, and stability. This includes developing systems for green chemistry processes, such as biomass conversion and water splitting for hydrogen production. rsc.orgnih.gov The goal is to create more efficient and economical catalytic systems, potentially replacing expensive noble metals. rsc.orgnih.gov
Energy Conversion and Storage: Research will continue to explore Mo-W clusters for energy-related applications. This involves optimizing their electrochemical properties for use in high-performance redox flow batteries and creating novel photoactive materials for solar energy conversion. researchgate.netresearchgate.net
Nanomaterials and Hybrid Systems: A significant trajectory is the use of Mo-W clusters as well-defined building blocks for larger, functional nanostructures. wiley-vch.de This includes their integration into metal-organic frameworks (POMOFs), composites with carbon materials like graphene, and the synthesis of unique nanowire structures. nih.govmdpi.commdpi.com These hybrid materials are expected to exhibit novel synergistic properties.
Computational Design and Machine Learning: The complexity of POM structures makes their predictive synthesis challenging. Future research will increasingly rely on computational chemistry and machine learning algorithms to screen potential structures, predict their properties (redox potentials, catalytic activity), and guide the rational design of new Mo-W systems. mdpi.comarxiv.org
Understanding Fundamental Properties: A deeper understanding of the structure-property relationships in these mixed-metal systems is crucial. Researchers are investigating how the precise arrangement of Mo and W atoms within the cluster influences its electronic structure, magnetic properties, and reactivity. nih.govnih.gov This fundamental knowledge is essential for the targeted design of materials with desired functionalities.
The ongoing exploration of Molybdenum-Oxotungsten (1/1) systems promises to yield new materials and technologies, contributing significantly to the advancement of inorganic chemistry and its applications.
Structure
2D Structure
Properties
CAS No. |
11104-90-8 |
|---|---|
Molecular Formula |
MoOW |
Molecular Weight |
295.79 g/mol |
IUPAC Name |
molybdenum;oxotungsten |
InChI |
InChI=1S/Mo.O.W |
InChI Key |
AWOORJZBKBDNCP-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Mo] |
Origin of Product |
United States |
Synthetic Methodologies for Molybdenum Oxotungsten 1/1 Structures
Controlled Assembly and Precipitation Techniques for Mixed Molybdenum-Tungsten Polyoxometalates
The formation of mixed Molybdenum-Tungsten Polyoxometalates (POMs) with a specific 1:1 metal ratio is a nuanced process, heavily reliant on the principles of controlled assembly and precipitation. These techniques manipulate reaction conditions to guide the self-organization of molybdate (B1676688) and tungstate (B81510) precursors into discrete, well-defined heteropolyanions.
Influence of Reaction Parameters on Molybdenum-Oxotungsten (1/1) Formation
The successful synthesis of Molybdenum-Oxotungsten (1/1) is critically dependent on the fine-tuning of several reaction parameters. The pH of the solution, the reaction temperature, and the initial concentration ratio of the molybdenum and tungsten precursors are paramount in dictating the final product's stoichiometry and structure.
The pH of the reaction medium plays a crucial role in controlling the condensation of molybdate and tungstate species. Acidic conditions generally favor the formation of polyoxometalates. For instance, the synthesis of molybdenum-tungsten blue nanoparticles, which are polyoxometalate clusters, is typically carried out in an acidic medium with a pH ranging from 1.0 to 2.5. gla.ac.uk Similarly, the formation of certain mixed molybdenum/tungsten Keggin-type polyoxometalates requires careful pH control, often maintained between 4.5 and 5. nih.gov The stability of the final compound can also be pH-dependent; for example, a mixed Mo/W four-capped Keggin derivative was found to be stable only in weak basic conditions (final pH 7.5-8.5). rsc.org
Temperature is another key variable. Hydrothermal and solvothermal methods, which are conducted at elevated temperatures, can promote the crystallization of specific mixed-oxide phases. For example, the hydrothermal synthesis of MoWO₄ has been reported, where temperature control is essential for phase purity. nih.govresearchgate.net In some cases, temperature can influence the redox state of the metals within the cluster, which in turn affects the final structure.
The initial molar ratio of the molybdenum and tungsten precursors is a straightforward yet critical parameter. To achieve a 1/1 stoichiometry in the final product, a corresponding 1:1 molar ratio of the precursors is often the starting point. However, the relative reactivity and solubility of the precursors can necessitate adjustments to this ratio. For instance, in the synthesis of Mo-Re pre-alloyed powders, the choice of molybdenum oxide precursor (MoO₃ vs. MoO₂) significantly impacted the homogeneity of the final product, even when the initial metal ratio was fixed. mdpi.com
The interplay of these parameters is complex, and their precise control is essential for the reproducible synthesis of Molybdenum-Oxotungsten (1/1) compounds.
Table 1: Influence of Reaction Parameters on Molybdenum-Oxotungsten (1/1) Formation
| Parameter | Influence | Example |
| pH | Controls the condensation of molybdate and tungstate species and the stability of the final product. | Synthesis of molybdenum-tungsten blue nanoparticles at pH 1.0-2.5. gla.ac.uk |
| Temperature | Promotes crystallization and can influence the phase and redox state of the metals. | Hydrothermal synthesis of MoWO₄. nih.govresearchgate.net |
| Precursor Ratio | Directly influences the stoichiometry of the final product, though adjustments may be needed based on precursor reactivity. | Use of a 1:1 molar ratio of Mo and W precursors for the synthesis of MoWO₄. |
Directed Self-Assembly of Heteropolymolybdotungstate Ions
The principle of directed self-assembly is fundamental to the construction of complex polyoxometalate architectures. In the context of Molybdenum-Oxotungsten (1/1), this involves creating conditions that favor the spontaneous organization of molybdate and tungstate building blocks into a specific, stable heteropolyanion structure. This process is governed by a delicate balance of non-covalent interactions, including electrostatic forces, hydrogen bonding, and van der Waals interactions.
The formation of heteropolyanions like the Keggin and Dawson-type structures is a classic example of self-assembly. mdpi.comgla.ac.uk By carefully controlling the reaction conditions, it is possible to direct the assembly process towards the incorporation of both molybdenum and tungsten atoms into the same cluster. For instance, the synthesis of a mixed molybdenum/tungsten Keggin-type polyoxometalate hybrid, (TBA)₄[PW₉Mo₂O₃₉{Sn(C₆H₄I)}], involves the reaction of a pre-formed monovacant POM with an organotin derivative, showcasing a step-wise self-assembly process. acs.org
The self-assembly can also be influenced by the presence of other ions in the solution, which can act as templates or counterions that stabilize the final structure. The choice of cation, for example, can influence the packing of the polyanions in the solid state and even the redox properties of the cluster.
Ligand-Templated Synthesis of Defined Molybdenum-Oxotungsten Architectures
The use of organic ligands as templates or structure-directing agents offers a powerful strategy for the synthesis of well-defined Molybdenum-Oxotungsten architectures. These ligands can coordinate to the metal centers, influencing the geometry of the resulting cluster and preventing the formation of undesired polymeric structures. By carefully selecting the ligand, it is possible to control the size, shape, and nuclearity of the final product.
A variety of organic ligands have been employed in the synthesis of heterometallic clusters. For example, Schiff bases have been used to synthesize a series of octahedral dioxomolybdenum(VI) and dioxotungsten(VI) complexes. rsc.orgresearchgate.net In these cases, the steric and electronic properties of the Schiff base ligand play a crucial role in determining the final structure and reactivity of the complex. The use of sterically encumbered ligands can lead to the formation of isomerically pure products. rsc.orgresearchgate.net
Another approach involves the use of multidentate ligands that can bridge multiple metal centers, thereby facilitating the formation of specific cluster arrangements. The synthesis of heterometallic helix and grid complexes has been demonstrated using polypyridyl ligands, where subtle changes in the metal-to-ligand ratio can lead to different architectures. gla.ac.uk While not specifically a 1/1 Mo-W system, this illustrates the principle of ligand-directed assembly.
The interaction between the ligand and the metal-oxo core is key to this synthetic strategy. The ligand can act as a template, directing the arrangement of the metal-oxo fragments around it. This approach has been successfully used to construct gigantic molybdenum blue wheels using L-ornithine as a structure-directing ligand. jacsdirectory.com Although this example focuses on a homometallic system, the principle is applicable to heterometallic clusters as well.
Electrochemical Approaches to Molybdenum-Oxotungsten Precursors
Electrochemical methods offer a unique and powerful tool for the synthesis of Molybdenum-Oxotungsten precursors. These techniques allow for precise control over the redox state of the metal ions, which is a critical parameter in the formation of polyoxometalates. By applying a specific potential, it is possible to generate soluble precursor species that can then be used in subsequent synthetic steps.
While much of the research on the electrochemistry of molybdenum and tungsten has focused on the deposition of thin films and coatings, there is growing interest in the electrosynthesis of discrete molecular precursors. For example, the electrochemical reduction of aqueous solutions containing molybdate and tungstate ions can lead to the formation of mixed-valence polyoxometalate clusters. The composition and structure of these clusters can be tuned by controlling the applied potential, the pH of the electrolyte, and the presence of other ions in the solution.
One approach involves the use of polyoxometalates themselves as electrolytes for their own electrolytic reduction, which avoids the need for additional supporting electrolytes. psu.edu This method can be used to generate reduced POMs that can then act as precursors for the synthesis of more complex materials. For instance, reduced polyoxometalates have been used to stabilize metal nanoparticles. psu.edu
The electrosynthesis of soluble Molybdenum-Tungsten oxoanions is a promising area for future research. The ability to generate well-defined precursor species in solution would provide a significant advantage for the controlled synthesis of Molybdenum-Oxotungsten (1/1) compounds with specific architectures and properties.
Hydrothermal and Solvothermal Synthesis for Mixed Oxo Cluster Development
Hydrothermal and solvothermal synthesis are highly effective methods for the preparation of crystalline mixed-metal oxides and oxo clusters, including Molybdenum-Oxotungsten (1/1) compounds. These techniques involve carrying out the synthesis in a closed system at elevated temperatures and pressures, which can promote the crystallization of thermodynamically stable phases and allow for the formation of unique structures that are not accessible under ambient conditions.
The hydrothermal synthesis of MoWO₄ has been successfully demonstrated. nih.govresearchgate.net In a typical procedure, precursors such as MoO₃ and WO₃ are dissolved in water, and the pH is adjusted before the mixture is sealed in an autoclave and heated. nih.govresearchgate.net The resulting product is a crystalline material with a defined stoichiometry. The morphology of the synthesized MoWO₄ can be influenced by the reaction conditions, with nanoparticles and nanoflowers being reported. nih.govresearchgate.net
Solvothermal synthesis is a similar technique where a non-aqueous solvent is used instead of water. This allows for a wider range of reaction temperatures and can lead to different product morphologies and phases. For example, the solvothermal synthesis of mixed molybdenum/tungsten oxides with varying Mo/W ratios has been reported. researchgate.net In one study, quasi-binary Mo/W oxides were synthesized on a gram scale, and the resulting microspheres were characterized by various techniques. researchgate.net
The choice of solvent, temperature, reaction time, and the presence of additives can all influence the outcome of the synthesis. For instance, in the solvothermal synthesis of CaWO₄ nanoparticles, the use of different organic additives such as ethylene (B1197577) glycol and polyethylene (B3416737) glycol resulted in different particle morphologies. These principles are directly applicable to the synthesis of mixed Molybdenum-Tungsten oxo clusters.
Table 2: Characterization Data for Hydrothermally Synthesized MoWO₄
| Characterization Technique | Observation | Reference |
| X-ray Diffraction (XRD) | Confirmed the crystalline phase of MoWO₄. | researchgate.net |
| Scanning Electron Microscopy (SEM) | Revealed the morphology of the particles, such as nanoflowers. | researchgate.net |
| Transmission Electron Microscopy (TEM) | Provided detailed information on the particle size and microstructure. | researchgate.net |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identified the characteristic vibrational modes of the Mo-O and W-O bonds. | researchgate.net |
| Raman Spectroscopy | Showed the vibrational modes related to the layered 2H phase of MoWO₄ and the υ(O–W–O) stretching modes. | researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Confirmed the elemental composition and oxidation states of Mo, W, and O. | researchgate.net |
Advanced Structural Characterization of Molybdenum Oxotungsten 1/1 Compounds
Spectroscopic Techniques for Elucidating Molybdenum-Oxotungsten (1/1) Architectures
A suite of spectroscopic techniques is employed to probe the various facets of Molybdenum-Oxotungsten (1/1) structures. Each method provides a unique window into the compound's architecture, and often, a combination of techniques is required for a complete and unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of Molybdenum-Oxotungsten (1/1) compounds in solution. semanticscholar.org By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and isomerism within these complex polyoxometalates (POMs). researchgate.net
¹⁸³W NMR, although challenged by the low natural abundance (14.32%) and lower sensitivity of the tungsten-183 (B82725) nucleus, offers direct information about the tungsten framework of the polyoxometalate. semanticscholar.org The narrow line widths of ¹⁸³W signals and the observation of spin-spin coupling (e.g., ²J(W–P) and ²J(W–W)) provide crucial data for determining the connectivity of the tungsten centers. semanticscholar.org The ¹⁸³W NMR spectrum of a Keggin-type polyoxometalate with Cₛ symmetry, for example, can exhibit multiple resonance lines with specific relative intensities, which helps in confirming the retention of the structural integrity and identifying the positions of the metal atoms. nih.gov The combination of ³¹P and ¹⁸³W NMR is often essential for the unambiguous structural assignment of complex mixed-metal polyoxometalates. acs.orgresearchgate.net
Table 1: Representative NMR Data for a Mixed-Metal Polyoxometalate
| Nucleus | Chemical Shift (ppm) | Compound/Fragment | Solvent | Reference |
| ³¹P | -9.67 | K₇[α-PW₉Mo₂O₃₉] | LiCl/D₂O | nih.gov |
| ³¹P | -9.81 | K[W₉Mo₂]Sn | CD₃CN | nih.gov |
| ¹⁸³W | -69.0, -93.4, -114.7, -116.2, -135.5 | K[W₉Mo₂]Sn | Not Specified | nih.gov |
This table is interactive. Click on the headers to sort the data.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for probing the nature of metal-oxygen bonds in Molybdenum-Oxotungsten (1/1) systems. These techniques are sensitive to the vibrations of atoms within a molecule and provide a characteristic fingerprint of the compound's structure. ksu.edu.samdpi.com The frequencies of these vibrations are directly related to the bond strength, the mass of the atoms involved, and the geometry of the molecule. ksu.edu.sa
In Molybdenum-Oxotungsten (1/1) compounds, the metal-oxygen bonds can be broadly categorized into terminal (M=O) and bridging (M-O-M) linkages. These different types of bonds give rise to distinct vibrational frequencies in the IR and Raman spectra. Generally, terminal M=O stretching vibrations appear at higher frequencies (typically in the 900-1000 cm⁻¹ region) due to the stronger double bond character. chemrxiv.orgresearchgate.net In contrast, bridging M-O-M stretching vibrations are found at lower frequencies.
For example, in molybdenum oxides, the characteristic Raman bands for MoO₃ appear at 995 and 819 cm⁻¹. mdpi.com The band at 995 cm⁻¹ can be attributed to the terminal Mo=O stretching vibration. researchgate.net The identification of these characteristic bands allows for the differentiation between various structural motifs and provides insight into the degree of condensation and polymerization of the molybdate (B1676688) and tungstate (B81510) units within the compound. researchgate.net The presence of specific vibrational bands can confirm the coordination environment of the metal centers. chemrxiv.org
Table 2: Typical Vibrational Frequencies for Metal-Oxygen Bonds
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Type of Bond | Spectroscopic Technique |
| M=O stretch (terminal) | 900 - 1000 | Double Bond | Raman, IR |
| M-O-M stretch (bridging) | 700 - 900 | Single Bond | Raman, IR |
| MoO₃ vibration | 995, 819 | - | Raman |
This table is interactive. Click on the headers to sort the data.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cnrs.fr When a sample is irradiated with X-rays, photoelectrons are emitted, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its oxidation state. cnrs.frnih.gov
In the context of Molybdenum-Oxotungsten (1/1) compounds, XPS is crucial for determining the precise ratio of molybdenum to tungsten and for ascertaining their respective oxidation states. lmaleidykla.lt For instance, the Mo 3d spectrum can be deconvoluted to identify the presence of different oxidation states such as Mo⁶⁺, Mo⁵⁺, and Mo⁴⁺. cnrs.frlmaleidykla.lt The binding energies for these states are distinct, with higher oxidation states generally corresponding to higher binding energies. csic.es This information is vital for understanding the redox properties of these materials and for identifying the active sites in catalytic applications. csic.es
Table 3: Representative Mo 3d Binding Energies for Different Oxidation States
| Oxidation State | Mo 3d₅/₂ Binding Energy (eV) | Reference |
| Mo⁴⁺ | 229.0 | lmaleidykla.lt |
| Mo⁵⁺ | 230.5 | lmaleidykla.lt |
| Mo⁶⁺ | 232.1 | lmaleidykla.lt |
This table is interactive. Click on the headers to sort the data.
UV-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within Molybdenum-Oxotungsten (1/1) compounds and for monitoring changes in their redox states. drexel.edu The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The energy of these transitions provides information about the electronic structure of the compound.
In polyoxometalates, the primary electronic transitions are typically ligand-to-metal charge transfer (LMCT) bands, specifically from oxygen p-orbitals to the d-orbitals of the metal (molybdenum or tungsten). osu.edu The energy of these transitions is sensitive to the oxidation state of the metal ions. acs.org As the metal centers are reduced, new absorption bands, often in the visible or near-infrared region, can appear due to d-d transitions or intervalence charge transfer (IVCT) between metal centers in different oxidation states. This makes UV-Vis spectroscopy an excellent tool for in-situ monitoring of redox reactions and for characterizing mixed-valence species. nih.govacs.org For example, the reduction of a Mo(VI) species to Mo(V) can lead to the appearance of new absorption bands, allowing for the kinetics of the reaction to be followed. acs.org
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments
X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic and electronic structure of materials. It is element-specific and provides detailed information about the coordination environment of the absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum offers insights into the oxidation state and coordination chemistry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information on bond distances, coordination numbers, and the identity of neighboring atoms. nsf.govnih.govxrayabsorption.org
In the context of molybdenum-tungsten oxides, XAS studies, particularly at the Mo K-edge and W L-edges, are instrumental. For instance, analysis of the pre-edge features in XANES spectra can reveal the symmetry of the metal environment (e.g., tetrahedral vs. octahedral coordination). nsf.govresearchgate.net The intensity and position of the pre-edge peak are sensitive to the local geometry and the oxidation state of the molybdenum and tungsten ions. researchgate.net
EXAFS analysis provides precise measurements of the interatomic distances and coordination numbers for the first few atomic shells around the absorbing atom. researchgate.net For molybdenum-tungsten oxides, this allows for the determination of Mo-O and W-O bond lengths, as well as the identification of Mo-Mo, W-W, and Mo-W metallic correlations. acs.org Studies have shown that in mixed Mo-W oxides, the local structure can consist of distorted octahedra and pentagonal bipyramids. researchgate.net The introduction of one metal into the oxide lattice of the other can cause significant distortions in the coordination spheres. researchgate.net
Table 1: Representative EXAFS-derived Structural Parameters for Molybdenum-Tungsten Oxide Systems
| Sample System | Absorbing Atom | Coordination Shell | Bond Distance (Å) | Coordination Number (CN) |
| MoOₓ/SiO₂ | Mo | Mo-O | 1.69 - 1.97 | 4-6 |
| WOₓ-MoOₓ Glass | W | W-O | 1.80 - 2.18 | 6 |
| V-Mo-Nb Oxide | Mo | Mo-M (M=V,Mo,Nb) | ~3.30, ~3.84 | Not Specified |
Note: This table presents a generalized summary of data found in the literature; specific values are highly dependent on the exact composition and synthesis conditions of the material. researchgate.netacs.orgresearchgate.net
Advanced Electron Microscopy for Molybdenum-Oxotungsten (1/1) Nanostructures
Electron microscopy techniques offer direct visualization of the morphology and crystal structure of nanomaterials at high resolution. uu.nl
High-Resolution Transmission Electron Microscopy (HR-TEM) is indispensable for characterizing the morphology, size, and crystal structure of molybdenum-oxotungsten (1/1) nanostructures. taylorfrancis.comresearchgate.net HR-TEM images can reveal the shape of nanoparticles, such as the urchin-like particles composed of nanorods observed in solvothermally synthesized MoWOx. researchgate.net The technique allows for the direct measurement of particle and crystallite sizes. nih.gov
Crucially, HR-TEM provides atomic-scale resolution, enabling the visualization of lattice fringes. acs.org The spacing between these fringes can be measured and correlated with specific crystallographic planes, confirming the crystalline nature and phase of the material. For instance, in MoS₂/MoO₃ heterostructures, lattice fringes corresponding to both MoS₂ and MoO₃ phases can be identified. acs.org TEM has also been used to observe the arborescent, or tree-like, nature of tungsten nanostructures and the presence of nanometric bubbles within them. tue.nl
Selected Area Electron Diffraction (SAED) is a TEM-based technique that provides crystallographic information analogous to XRD, but from a much smaller area. acs.org SAED patterns, consisting of spots or rings, can be indexed to determine the crystal structure and orientation of individual nanoparticles or domains within a larger structure. researchgate.nettue.nl This is particularly useful for identifying the different crystalline phases present in a mixed-metal oxide heterostructure. acs.org
Three-dimensional electron tomography is an advanced TEM technique that allows for the reconstruction of the 3D morphology and internal structure of nanomaterials. By acquiring a series of 2D images at different tilt angles, a 3D model of the object can be generated. This is invaluable for understanding the complex architectures of mixed-metal oxide nanostructures, such as the spatial arrangement of different phases and the porosity of the material. For instance, it can reveal the intricate network of MoO₆ octahedra and MoO₇ pentagonal bipyramids in Mo₅O₁₄ nanowires. researchgate.net
X-ray Diffraction (XRD) for Crystalline Phase Identification and Bulk Structure
X-ray Diffraction (XRD) is a primary technique for determining the bulk crystal structure and phase composition of materials. malvernpanalytical.combruker.com When X-rays are directed at a crystalline sample, they are diffracted by the atomic planes, producing a unique diffraction pattern. mdpi.com This pattern serves as a fingerprint for the crystalline phases present.
For molybdenum-oxotungsten (1/1) compounds, XRD is used to identify the specific oxide phases formed, such as monoclinic or hexagonal structures. researchgate.netresearchgate.netresearchgate.net For example, in MoWOx powders synthesized via a solvothermal method, XRD patterns have shown peaks corresponding to a monoclinic W₁₈O₄₉ nanowire structure. researchgate.net The positions and intensities of the diffraction peaks are used to identify the crystalline phases by comparing them to standard diffraction databases. mdpi.com
Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation, providing information about the degree of crystallinity. Broader peaks generally indicate smaller crystallite sizes or the presence of strain and defects within the crystal lattice. researchgate.net In some mixed molybdenum-tungsten oxides, the material may be largely non-crystalline or amorphous, leading to broad, poorly defined XRD patterns. acs.org
Table 2: Example XRD Peak Positions for a Molybdenum-Tungsten Oxide
| 2θ (degrees) | Corresponding Crystalline Plane | Identified Phase | Reference |
| 22.7 | (010) | Monoclinic W₁₈O₄₉ | researchgate.net |
| 46.4 | (020) | Monoclinic W₁₈O₄₉ | researchgate.net |
This table is based on data for a specific MoWOx powder and serves as an illustrative example.
Dynamic Light Scattering (DLS) for Particle Size and Dispersion Analysis
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in a liquid suspension. horiba.commalvernpanalytical.com It works by analyzing the intensity fluctuations of laser light scattered by the particles, which are undergoing Brownian motion. horiba.com Larger particles move more slowly, causing the scattered light intensity to fluctuate at a slower rate, while smaller particles move more rapidly, leading to faster fluctuations.
For molybdenum-oxotungsten (1/1) nanostructures dispersed in a solvent, DLS provides the hydrodynamic radius or diameter of the particles. researchgate.net This measurement represents the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. horiba.com The technique is particularly suited for sub-micron particles. malvernpanalytical.com
Research on molybdenum-tungsten blue nanoparticles has shown that DLS can determine the average particle size and provide information about the particle size distribution. researchgate.net For example, it was found that molybdenum-tungsten blue particles with varying Mo/W ratios maintained a constant hydrodynamic radius of approximately 2.0 nm, indicating the formation of monodispersed systems suitable for catalytic applications. researchgate.netresearchgate.net DLS is also crucial for assessing the stability of colloidal dispersions over time. researchgate.net
Theoretical and Computational Studies on Molybdenum Oxotungsten 1/1 Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study molybdenum and tungsten-containing materials, including their oxides and sulfides. arxiv.orgwikipedia.org In the context of Molybdenum-Oxotungsten (1/1) systems, DFT is instrumental in modeling electronic properties and reactivity, providing a fundamental understanding of their behavior at an atomic level. researchgate.netnih.gov
The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of the cluster. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. libretexts.org
In mixed-metal oxo clusters containing molybdenum and tungsten, the d-orbitals of the metal atoms are the primary contributors to the frontier orbitals. arxiv.org The introduction of tungsten into a molybdenum oxide framework can modulate the electronic structure, leading to changes in the HOMO-LUMO gap. For instance, studies on two-dimensional molybdenum tungsten diselenide (MoWSe2) alloys, which are analogous to oxo clusters, have shown that the bandgap can be tuned by altering the Mo/W ratio. researchgate.netossila.com This tunability is also observed in heterometallic oxo clusters. For example, the incorporation of electron-rich molybdenum-molybdenum pairs into titanium oxo clusters has been shown to significantly reduce the optical band gap. sciopen.com
Systematic DFT studies on materials like 2H-MoS2 have revealed that mechanical strain can induce a metallic transition by altering the d-character orbitals of molybdenum and their interactions, effectively changing the HOMO-LUMO landscape. mdpi.com Similar principles apply to Molybdenum-Oxotungsten oxo clusters, where the specific arrangement of Mo and W atoms and the surrounding ligands dictates the frontier orbital energies and, consequently, the cluster's reactivity.
Table 1: Representative HOMO-LUMO Gaps for Related Metal-Oxo and Chalcogenide Systems
| Compound/System | Computational Method | Calculated HOMO-LUMO Gap (eV) | Reference |
| Monolayer MoS₂ | DFT | ~1.8 | mdpi.com |
| Monolayer MoWSe₂ | DFT | 1.56 - 1.65 (composition-dependent) | ossila.com |
| Ti₄Mo₄Mo₂O₁₆(OCH₃)₁₆ | DFT | ~2.18 | sciopen.com |
| Ti₄Mo₄O₁₀(OC₂H₅)₁₄(C₆H₅COO)₂ | DFT | ~2.35 | sciopen.com |
This table presents illustrative data from related systems to highlight the typical range and tunability of HOMO-LUMO gaps in mixed-metal clusters.
DFT calculations are crucial for mapping the electron density distribution within a Molybdenum-Oxotungsten cluster, providing insights into the nature of metal-ligand and metal-metal bonding. The charge distribution determines the electrophilic and nucleophilic sites within the cluster, which is fundamental to its reactivity.
In pyranopterin molybdenum and tungsten enzymes, the unique ene-1,2-dithiolate ligand plays a significant role in catalysis, and understanding the charge distribution and bonding between the metal center and this ligand is key to elucidating the reaction mechanism. nih.gov Computational models of these systems reveal how charge is transferred during catalytic cycles. Similarly, for heterometallic oxo clusters, DFT can quantify the partial charges on the molybdenum, tungsten, and oxygen atoms. This analysis reveals the covalent and ionic character of the metal-oxygen bonds and can identify the presence of any direct metal-metal interactions. For example, a study on the six-electron reduced Keggin-type polyoxometalate [Si(WIV2MoIVO7(H2O)3)(WVI3O10)3]4- confirmed the presence of heterometallic metal-metal bonds between the tungsten and molybdenum centers through DFT analysis combined with experimental data. nih.gov
One of the most powerful applications of DFT is the calculation of potential energy surfaces for chemical reactions. This allows researchers to map out the entire reaction coordinate, identify transition states, and calculate activation barriers, thereby elucidating reaction mechanisms at a molecular level.
For Molybdenum-Oxotungsten systems, this approach can be used to study a variety of catalytic processes. For example, in the context of oxygen evolution reactions (OER) and hydrogen evolution reactions (HER), a phosphorus-doped molybdenum tungsten hydrogen oxide (P-Mo₀.₆₉W₀.₃₁H₀.₉₈O₃) has been shown to be an efficient bifunctional electrocatalyst. rsc.org DFT calculations can model the adsorption of reaction intermediates on the catalyst surface, determine the most favorable reaction pathway, and explain why the mixed-metal system exhibits enhanced activity compared to its single-metal counterparts.
In the field of bioinorganic chemistry, DFT has been used to study the oxygen atom transfer (OAT) reactions catalyzed by molybdenum enzymes. nih.govnih.gov These studies calculate the energetic profiles for the breaking of strong metal-oxo bonds and the transfer of an oxygen atom to a substrate. For a mixed Mo-W system, DFT could predict how the presence of tungsten affects the thermodynamics and kinetics of such OAT reactions. For instance, in a study of tungsten-dependent benzoyl-coenzyme A reductase, QM/MM calculations (which use DFT for the QM part) determined the energy barriers for different steps in the reduction of the aromatic ring. nih.gov Similar calculations on Molybdenum-Oxotungsten clusters could predict their catalytic competence for specific organic transformations.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Complex Systems
For large systems, such as a Molybdenum-Oxotungsten cluster embedded in a protein matrix or a solvent environment, performing a full DFT calculation can be computationally prohibitive. Hybrid QM/MM methods offer a solution by treating the chemically active core of the system (e.g., the mixed-metal cluster) with a high-level quantum mechanics method like DFT, while the surrounding environment (protein, solvent) is treated with a more computationally efficient molecular mechanics force field. wikipedia.org
This approach allows for the study of enzymatic reactions involving molybdenum and tungsten cofactors with a high degree of accuracy. nih.govnih.gov For example, a QM/MM study of tungsten-dependent acetylene (B1199291) hydratase compared different sizes of the QM region and found that the inclusion of key residues from the protein environment was crucial for obtaining a realistic reaction mechanism and energy barrier. nih.govacs.org The study highlighted the significant role of the electrostatic interactions between the QM region and the surrounding MM environment. When considering a hypothetical Molybdenum-Oxotungsten (1/1) active site within an enzyme, QM/MM simulations would be the method of choice to understand how the protein environment influences its catalytic activity and selectivity. nih.gov
Molecular Dynamics (MD) Simulations for Structural Dynamics and Self-Assembly Processes
While QM-based methods provide detailed electronic information, Molecular Dynamics (MD) simulations are used to study the structural dynamics and conformational changes of molecules over time. MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.
For Molybdenum-Oxotungsten systems, MD simulations can provide insights into their behavior in solution, including their interaction with solvent molecules and their propensity to aggregate or self-assemble. A notable example in the broader class of polyoxometalates is the observation of wheel-shaped molybdenum oxide clusters self-assembling into hollow, spherical vesicles in aqueous solution. nih.gov MD simulations can help to understand the driving forces behind such self-assembly processes, which often involve a delicate balance of van der Waals forces, electrostatic interactions, and hydrogen bonding. For mixed Molybdenum-Oxotungsten clusters, MD could be used to predict how the substitution of Mo with W affects these intermolecular interactions and, consequently, the resulting supramolecular structures.
Benchmarking and Validation of Computational Models for Heterometallic Polyoxometalates
The accuracy of any computational model is contingent on its validation against experimental data. For heterometallic polyoxometalates (POMs) like Molybdenum-Oxotungsten clusters, it is essential to benchmark the chosen computational methods and parameters.
This validation process involves comparing calculated properties with experimentally determined values. For example, the geometry of a cluster optimized with DFT can be compared to the crystal structure obtained from single-crystal X-ray diffraction. nih.gov Calculated vibrational frequencies can be compared to experimental IR and Raman spectra. A particularly powerful technique for validation involves the calculation of NMR chemical shifts. Studies on molybdenum and tungsten compounds have shown that calculated ⁹⁵Mo and ¹⁸³W NMR shifts can be compared with experimental values to assess the quality of the computational model, although systematic errors may need to be corrected for. researchgate.net
For heterometallic systems like the Keggin-type POM [Si(WIV2MoIVO7(H2O)3)(WVI3O10)3]4-, the combination of X-ray diffraction, multinuclear NMR, and DFT calculations was crucial for its definitive characterization, demonstrating the synergy between experimental and computational approaches. nih.gov This integrated strategy is the gold standard for ensuring the reliability of theoretical predictions for novel Molybdenum-Oxotungsten (1/1) systems.
Reactivity and Catalytic Performance of Molybdenum Oxotungsten 1/1 Compounds
Oxygen Atom Transfer (OAT) Catalysis by Molybdenum-Oxotungsten Species
Oxygen atom transfer (OAT) is a fundamental reaction in chemistry and biology, catalyzed by certain metal complexes. rsc.org Molybdenum and tungsten-containing compounds, particularly in their higher oxidation states (VI), are well-known to facilitate these reactions. unipd.it The general mechanism often involves the reduction of the metal center from M(VI) to M(IV) during the transfer of an oxygen atom to a substrate. acs.org
Historically, molybdenum complexes have been considered more efficient catalysts for OAT reactions than their tungsten counterparts. acs.org This is often attributed to the more favorable redox potentials of Mo(VI)/Mo(IV) compared to W(VI)/W(IV), which facilitates the reduction step in the catalytic cycle. acs.org However, recent studies have revealed that this is not always the case, and tungsten analogues can exhibit superior catalytic activity under certain conditions. acs.orgnih.govnih.gov
Furthermore, the nature of the substrate can dictate which metal is more active. For example, while a molybdenum complex might be more reactive for oxygen transfer to a phosphine (B1218219), its tungsten analogue might show improved activity with a stronger oxygen donor like nitrate. nih.gov This suggests that the tungsten system benefits when a powerful oxidant pushes the reaction forward. nih.gov DFT calculations have also supported these observations, showing that the oxygen transfer from a [MoO₂(PyS)₂] complex to PMe₃ is an exergonic process, while the analogous reaction with the tungsten variant is endergonic. nih.gov
A study comparing isostructural molybdenum and tungsten dioxido complexes with pyridine-2-thiolate (B1254107) (PyS) and pyrimidine-2-thiolate (PymS) ligands in the OAT from DMSO to phosphines found that the tungsten complex, [WO₂(PyS)₂], was significantly more active than its molybdenum counterpart. acs.orgnih.gov This was an unexpected result, as tungsten complexes are typically less efficient in OAT reactions. acs.org The higher activity of the tungsten compound was attributed to different reaction mechanisms depending on the phosphine used. With PMe₃, the reaction proceeds via reduction to a W(IV) species, whereas with PPh₃, the W(VI) complex appears to act as an electrophile without a change in its oxidation state. acs.orgnih.gov
Steric Effects: The steric bulk of ligands can play a crucial role. For example, a highly sterically encumbered dioxomolybdenum(VI) complex with 2,6-diisopropylphenyl substituted Schiff base ligands showed no OAT reactivity towards trimethylphosphine, highlighting the importance of substrate accessibility to the metal center. rsc.org In contrast, less bulky ligands allowed for the isolation of the reduced molybdenum(IV) product. rsc.org
Electronic Effects: The electronic properties of the ligands can significantly impact the Lewis acidity of the metal center and the strength of the metal-oxo bond. mdpi.com Electron-withdrawing groups on the ligand can pull electron density away from the metal, increasing its Lewis acidity and stabilizing the M=O bond, which can enhance catalytic activity. nih.govmdpi.com Conversely, electron-donating groups can have the opposite effect. nih.gov For instance, a molybdenum complex with a ligand bearing a strong electron-withdrawing group showed accelerated OAT transformations. nih.gov
The coordination geometry of the complex also plays a role. Octahedral geometries in some dioxomolybdenum(VI) complexes have been found to be unfavorable for OAT, as evidenced by kinetic studies showing a slow nucleophilic attack by the phosphine. rsc.orgresearchgate.net
Table 1: Influence of Ligand Substitution on OAT Catalysis
| Catalyst | Ligand Substituent | Effect on Catalysis | Reference |
|---|---|---|---|
| [MoO₂L] | NO₂ (electron-withdrawing) | Increased conversion | nih.gov |
| [MoO₂L] | NEt₂ (electron-donating) | Decreased conversion | nih.gov |
| [MoO₂L] | OH (position dependent) | Activity varies with position | nih.gov |
Redox Properties and Multielectron Processes in Molybdenum-Oxotungsten (1/1) Polyoxometalates
Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that exhibit remarkable redox properties, making them excellent candidates for catalysis. nih.govijfans.org Mixed-metal POMs containing both molybdenum and tungsten combine the robustness of tungstates with the facile reducibility of molybdates. nih.gov
The electrochemical behavior of mixed Mo-W POMs is a key aspect of their reactivity. Generally, molybdates are easier to reduce than their analogous tungstates. academie-sciences.fr In mixed Mo/W POMs, the first reduction typically occurs at the molybdenum centers. nih.gov The incorporation of molybdenum into a tungsten-based POM framework facilitates the reduction of the cluster. nih.gov
The position of the molybdenum atoms within the POM structure significantly influences the reduction potentials. nih.gov For instance, in Wells-Dawson type [P₂W₁₈-ₓMoₓO₆₂]⁶⁻ anions, as the number of Mo atoms increases, the reduction occurs at successively more positive potentials. nih.gov This is attributed to greater electron delocalization when multiple Mo atoms are connected. nih.gov
The stability of the reduced species is governed by a balance of factors, including electron delocalization, electron-electron electrostatic repulsion, and electron pairing. nih.gov These factors can lead to complex redox behavior, where the relative ordering of reduction potentials can change with successive electron additions. nih.gov
In some mixed Mo/W Keggin-type POMs, while the first reduction is clearly Mo-centered, the location of the second electron can be ambiguous. nih.gov A combination of spectroelectrochemistry, electron spin resonance, and theoretical calculations may be required to determine if the second electron resides on another Mo atom or a W atom. nih.gov In one such case, it was determined that the second reduction was also Mo-centered, with the two added electrons being unpaired and antiferromagnetically coupled. nih.gov
Table 2: Comparative Reduction Potentials
| POM Species | First Reduction Potential (vs. SCE) | Metal Center Reduced | Reference |
|---|---|---|---|
| Tungstate-based POM | -1.0 V | W | academie-sciences.fr |
| Molybdate-based POM | -0.5 V | Mo | academie-sciences.fr |
Spectroelectrochemistry is a powerful technique for studying the changes in electronic structure that accompany redox processes in POMs. By combining spectroscopic measurements (e.g., UV-Vis) with electrochemical control, it is possible to identify and characterize the reduced species formed at different potentials. acs.org
For example, in the study of a mixed molybdenum/tungsten Keggin-type hybrid, the monoreduced species [PW₉MoⱽᴵMoⱽO₃₉{Sn(C₆H₄I)}]⁵⁻ was found to be stable below -0.55 V vs. SCE and was characterized by a distinct electronic transition at 560 nm. nih.gov The second reduction was accompanied by an unusual red shift in the electronic absorption spectrum, which prompted further investigation into the location of the second electron. nih.gov
In another study, the reaction of a reduced W(IV)O species with DMSO was followed by UV-Vis spectroscopy, which showed a direct oxidation to the corresponding W(VI)O₂ compound. nih.gov In contrast, the analogous Mo(IV)O species first formed a dimeric Mo(V) intermediate, [Mo₂O₃(PyS)₄], before being fully oxidized to the Mo(VI)O₂ complex. acs.orgnih.gov These spectroscopic observations provide direct evidence for the different mechanistic pathways of molybdenum and tungsten complexes in OAT reactions. acs.orgnih.gov
Cathodic electrodeposition of mixed molybdenum tungsten trioxide films (MoₓW₁₋ₓO₃) has also been studied. nih.gov Spectroelectrochemical measurements on these films revealed that their electrochromic and lithium ion transport properties were moderately enhanced compared to the single-component oxides, demonstrating improved structural stability. nih.gov
Diverse Catalytic Applications of Mixed Molybdenum-Tungsten Oxo Materials
The unique properties of mixed molybdenum-tungsten oxo materials make them suitable for a wide range of catalytic applications. mdpi.comresearchgate.net These materials can act as catalysts for various oxidation reactions, acid-catalyzed reactions, and electrocatalysis. ijfans.org
Polyoxometalates, in particular, are considered molecular models for metal oxides and can be used as catalysts in both homogeneous and heterogeneous systems. mdpi.com Their catalytic activity can be tuned by altering their composition, including the ratio of molybdenum to tungsten. nih.gov
Some specific applications include:
Oxidation of Sulfides: Mixed Mo-W catalysts can be employed in the oxidation of sulfides to sulfoxides and sulfones, which is relevant to processes like oxidative desulfurization in the petroleum industry. researchgate.net
Epoxidation of Alkenes: These materials can catalyze the epoxidation of various olefins. nih.govmdpi.com However, the choice of oxidant is crucial for achieving good conversion and selectivity. mdpi.com For instance, while some Mo-W systems show high activity with TBHP, they may be less effective with H₂O₂. mdpi.com
Biomass Valorization: There is growing interest in using Mo-W catalysts for the conversion of biomass into valuable chemicals. mdpi.comresearchgate.net
Photo-induced OAT: Molybdenum and tungsten complexes have been investigated for photo-catalyzed OAT reactions, although challenges such as poor performance or complex synthesis remain. whiterose.ac.uk
Electrochromic Materials: Mixed MoₓW₁₋ₓO₃ films have shown enhanced electrochromic properties and stability, making them promising for applications in smart windows and displays. nih.gov
The versatility of these mixed-metal oxide materials, stemming from the synergistic effects of molybdenum and tungsten, continues to drive research into new and improved catalytic applications. nih.govmdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| Molybdenum-oxotungsten (1/1) | |
| [MoO₂(PyS)₂] | |
| [WO₂(PyS)₂] | |
| [Mo₂O₃(PyS)₄] | |
| [P₂W₁₈-ₓMoₓO₆₂]⁶⁻ | |
| [PW₉MoⱽᴵMoⱽO₃₉{Sn(C₆H₄I)}]⁵⁻ | |
| MoₓW₁₋ₓO₃ | |
| [MoO₂(Lᵢ-Pr₂Ph)₂] | |
| [MoO₂L] | |
| Trimethylphosphine | |
| Dimethyl sulfoxide (B87167) (DMSO) | |
| Triphenylphosphine (PPh₃) | |
| Tert-butyl hydroperoxide (TBHP) | |
| Hydrogen peroxide (H₂O₂) |
Olefin Metathesis Catalysis by Molybdenum-Tungsten Oxo Complexes
The field of olefin metathesis has been significantly advanced by the development of high-oxidation state molybdenum and tungsten alkylidene complexes. nih.govharvard.edu These catalysts, often featuring oxo and imido ligands, have demonstrated remarkable efficiency in the redistribution of alkylidene fragments. harvard.eduwikipedia.org While much of the research has focused on single-metal active centers, the concept of mixed-metal oxo complexes, particularly those combining molybdenum and tungsten, presents an intriguing area of study.
Molybdenum(VI)-oxo complexes, for instance, can be activated in situ to generate catalytically active species for olefin metathesis. nih.govresearchgate.net The catalytic performance of these systems is highly dependent on the electronic properties of the supporting ligands. Tailored molybdenum(VI)-oxo complexes with electron-withdrawing alkoxide ligands have shown a correlation between their catalytic activity, ⁹⁵Mo chemical shifts, and reduction potentials. nih.govresearchgate.net For example, in a series of MoOCl₂(OR)₂(OEt₂), the activity for olefin metathesis was found to increase with the electron-withdrawing nature of the alkoxide ligand. nih.govresearchgate.net
Similarly, tungsten-oxo alkylidene complexes have been established as effective catalysts for olefin metathesis. acs.org The development of supported tungsten oxide catalysts, often on silica, is crucial for industrial applications like the Shell Higher Olefin Process (SHOP). nih.gov Although the precise nature of the active sites in these heterogeneous catalysts is still a subject of investigation, high-oxidation-state oxo alkylidene species are considered the most probable candidates. core.ac.uk
The synergy between molybdenum and tungsten in a single catalytic system is an area of ongoing research. While discrete molecular complexes with a precise 1:1 molybdenum-to-tungsten ratio are not extensively documented in the context of olefin metathesis catalysis, the study of mixed-metal oxides provides some insights. The preparation of materials containing both MoO₃ and WO₃ suggests the potential for creating bimetallic catalysts where the interaction between the two metals could lead to unique catalytic properties. ijaet.org The rationale for exploring such mixed systems lies in the potential to fine-tune the electronic and steric properties of the catalytic center, potentially leading to enhanced activity, selectivity, or stability compared to their single-metal counterparts.
A summary of representative molybdenum-oxo complexes and their catalytic activity in olefin metathesis is presented below.
| Catalyst Precursor | Substrate | Reducing Agent | Temperature (°C) | Initial TOF (min⁻¹) | Reference |
|---|---|---|---|---|---|
| MoOCl₂(OCMe₂(CF₃))₂(Et₂O) (1F6) | 1-nonene | Et₃SiH | 70 | 0.8 | researchgate.net |
| MoOCl₂(OC(CF₃)₃)₂(Et₂O) (1F9) | 1-nonene | Et₃SiH | 70 | 9.4 | researchgate.net |
| MoOCl₂(OC(CF₃)₃)₂(Et₂O) (1F9) | cis-4-nonene | Et₃SiH | 70 | 13.9 | researchgate.net |
Hydrogen Evolution Reaction (HER) Electrocatalysis
Mixed-metal oxides containing both molybdenum and tungsten have emerged as promising, cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a critical process for clean energy production. frontiersin.org The synergistic effects between the two metals can lead to enhanced catalytic activity compared to the individual metal oxides. frontiersin.orgacs.org
A notable example is a mixed molybdenum/tungsten oxide with the formula Mo₀.₅W₀.₅O₂.₁, which has been synthesized and tested for photoelectrochemical (PEC) water splitting. acs.org This material exhibits improved efficiency, which is attributed to a combination of non-crystallinity and plasmonic resonance. acs.org The substitution of tungsten into the molybdenum oxide structure and the consequent reduction of the metals to Mo⁵⁺ and W⁵⁺ states increase the charge carrier concentration, leading to higher photocurrents. acs.org
Another approach involves the use of cobalt molybdenum oxide hydrates (CoMoO₄·nH₂O) as precursors to create highly active HER catalysts. acs.org Upon calcination under a reductive atmosphere, these precursors form cobalt nanoparticles on a Co₂Mo₃O₈ surface. This composite material benefits from both a high active surface area and increased electrical conductivity, addressing key requirements for efficient electrocatalysis. acs.org
The performance of these mixed-metal oxide catalysts can be further enhanced. For instance, doping molybdenum-tungsten hydrogen oxide with phosphorus has been shown to create a bifunctional electrocatalyst with high activity for both the oxygen evolution reaction (OER) and HER.
Below is a data table summarizing the performance of a mixed molybdenum-tungsten oxide in photoelectrochemical water splitting.
| Material | Photocurrent Density (mA cm⁻²) | Conditions | Reference |
|---|---|---|---|
| Mo₀.₈₉W₀.₁₁O₂.₇ | 1.75 | Photoelectrochemical water splitting | acs.org |
| Mo₀.₅W₀.₅O₂.₁ | 5.25 | Photoelectrochemical water splitting | acs.org |
Sustainable Oxidation Processes Mediated by Mixed-Metal Catalysts
Mixed-metal oxides incorporating molybdenum and tungsten are being actively investigated as catalysts for sustainable oxidation processes, offering potential advantages in terms of activity, selectivity, and stability. researchgate.netresearchgate.net The combination of these two metals can lead to synergistic effects that are not observed with the corresponding single-metal oxides. lehigh.edu
The synthesis of mixed MoO₃-WO₃ materials allows for the creation of catalysts with tunable properties. ijaet.orgnih.gov For instance, molybdenum oxide-doped tungsten oxide polymeric nanohybrid films have been synthesized and characterized, demonstrating the successful incorporation of molybdenum into the tungsten oxide lattice. nih.gov Such materials are relevant for various catalytic applications, including oxidation reactions. researchgate.netnih.gov
In the context of selective oxidation, bulk mixed oxide catalysts are widely used in industrial processes. lehigh.edu The surface composition of these catalysts, which may differ from the bulk, is crucial for their catalytic performance. For many mixed molybdate (B1676688) and vanadate (B1173111) systems, the outermost layer tends to be enriched with amorphous surface MoOₓ and VOₓ species, which are key to their catalytic activity. lehigh.edu
The reactivity of dioxo-molybdenum(VI) and dioxo-tungsten(VI) complexes as models for oxotransferases has been studied to understand their role in oxidation catalysis. rsc.orgresearchgate.net These studies provide insights into the mechanisms of oxygen atom transfer (OAT) reactions. While individual molybdenum-oxo complexes have been shown to be active in the epoxidation of olefins, the corresponding tungsten complexes sometimes exhibit lower activity under similar conditions. rsc.org However, the combination of the two metals in a mixed-oxide system can potentially overcome the limitations of the individual components.
The development of bimetallic catalysts for the total oxidation of volatile organic compounds (VOCs) is another area where mixed molybdenum-tungsten oxides could play a role. cardiff.ac.uktandfonline.com The synergistic effect between two different metals is a key feature in the design of advanced oxidation catalysts. cardiff.ac.uk
Advanced Applications and Future Research Directions for Molybdenum Oxotungsten 1/1 Compounds
Applications in Optoelectronic and Sensing Devices
Molybdenum-oxotungsten (1/1) materials are emerging as promising candidates for optoelectronic and sensing applications due to their tunable electronic structures and high sensitivity to their chemical environment. The combination of molybdenum and tungsten oxides allows for the engineering of band gaps and surface properties, which are critical for the functionality of these devices.
In optoelectronics, mixed metal oxides containing molybdenum and tungsten are being explored for their use in thin-film transistors (TFTs), transparent conducting oxides, and various light-emitting and detecting devices. yu-electronics.comgoogle.com The ability to deposit thin films of these materials with uniform large-area coverage is a significant advantage for manufacturing electronic and optoelectronic devices. acs.org The alloy Mo0.5W0.5S2, a related chalcogenide, has been shown to mitigate the short lifetimes of charge carriers, leading to faster response times and higher responsivity in optoelectronic devices. acs.org
In the realm of sensing, mixed molybdenum-tungsten oxides have demonstrated potential for the detection of various gases and chemical species. researchgate.netd-nb.info The sensing mechanism often relies on changes in the material's electrical resistance upon exposure to the target analyte. For instance, molybdenum disulfide (MoS2), a related compound, has been fabricated into pH sensors that show a change in resistance with varying pH levels. wsu.edu The incorporation of tungsten can further enhance the sensitivity and selectivity of these sensors. The operating temperature and the nature of the charge carriers (n-type or p-type) can be tailored by adjusting the Mo/W ratio and the material's nanostructure. researchgate.net
Table 1: Performance Characteristics of Molybdenum-Tungsten Based Sensing Devices
| Sensor Material | Target Analyte | Operating Temperature (°C) | Response Type | Key Findings |
|---|---|---|---|---|
| Mixed Molybdenum Tungsten Oxide | Water Vapor | 300 | Change in resistance | Demonstrates sensitivity to humidity changes in the atmosphere. researchgate.net |
| MoS₂ | pH | Room Temperature | Change in resistance | Resistance decreases with increasing pH; sensitivity of 9.607 kΩ/pH achieved. wsu.edu |
| CuO-functionalized WO₃ Nanowires | H₂S | 200-300 | n-type semiconductor response | Exhibits favorable sensing properties to various gases at elevated temperatures. researchgate.net |
Integration into Polyoxometalate-Based Metal-Organic Frameworks (PMOFs)
Polyoxometalate-based Metal-Organic Frameworks (PMOFs) are a class of hybrid materials that combine the properties of polyoxometalates (POMs) and metal-organic frameworks (MOFs). sciopen.comrsc.org POMs are discrete, anionic metal-oxide clusters, typically of molybdenum or tungsten in their high oxidation states. sciopen.com When integrated into MOFs, these POMs can impart their unique catalytic, electronic, and magnetic properties to the resulting framework.
The incorporation of molybdenum-oxotungsten clusters into MOFs creates materials with high surface areas, tunable porosity, and a high density of active sites. rsc.org These PMOFs are being investigated for a range of applications, including catalysis, gas adsorption and separation, and energy storage. sciopen.comresearchgate.net The synergistic effect between the POM clusters and the MOF structure can lead to enhanced performance compared to the individual components. researchgate.net
The synthesis of these materials often involves the self-assembly of POM precursors, metal ions, and organic ligands under various conditions. mdpi.com The resulting structures can be broadly categorized into two types: those where the POMs are encapsulated within the MOF cavities (POM@MOF) and those where the POMs are covalently linked to the MOF framework (POM-MOF). sciopen.comsciopen.com
Role in Advanced Energy Storage and Conversion Systems
Molybdenum-oxotungsten compounds are being actively researched for their potential in next-generation energy storage and conversion technologies. Their variable oxidation states and rich redox chemistry make them suitable for use as electrode materials in batteries and supercapacitors, as well as catalysts for energy conversion reactions. researchgate.net
In energy storage, molybdenum-based materials, including oxides and sulfides, have been extensively studied as electrode materials due to their high theoretical capacities. researchgate.net The incorporation of tungsten can improve the structural stability and electronic conductivity of these materials, leading to enhanced cycling performance and rate capability. lu.se For example, doping titanium niobium oxide with molybdenum has been shown to enhance electrochemical performance by improving conductivity and shifting the energy storage mechanism from intercalation to capacitive behavior at higher rates. lu.se
In the field of energy conversion, molybdenum and tungsten-based materials are known to be active catalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. acs.org The modification of transition metal dichalcogenides like MoS₂ with tungsten can improve their catalytic performance. acs.org These materials are also being explored for use in solar cells, where their electronic properties can be harnessed for efficient light harvesting and charge separation. acs.org
Table 2: Molybdenum-Tungsten Compounds in Energy Applications
| Application | Material System | Key Performance Metric | Reference |
|---|---|---|---|
| Energy Storage (Supercapacitors) | Molybdenum-based composites | Promising pseudocapacitive character with good cyclability | researchgate.net |
| Energy Storage (Batteries) | Mo-doped Titanium Niobium Oxide | Enhanced electrochemical performance and conductivity | lu.se |
| Energy Conversion (HER) | Mo₁₋ₓWₓS₂ alloys | Moderate overpotential for hydrogen evolution | acs.org |
| Energy Conversion (Solar Cells) | Monolayer MoS₂/p-Si heterojunction | Power conversion efficiency of 5.23% | acs.org |
Bio-Inspired Catalysis and Mimicry of Metalloproteins
Nature utilizes molybdenum and tungsten in the active sites of a diverse range of enzymes that catalyze fundamental metabolic reactions. nih.govnih.gov These metalloenzymes perform complex chemical transformations, such as oxygen atom transfer (OAT) and nitrate reduction, with high efficiency and selectivity. nih.govnih.gov This has inspired chemists to develop synthetic molybdenum-oxotungsten compounds that mimic the structure and function of these natural catalysts. nih.gov
The study of these bio-inspired model compounds provides valuable insights into the reaction mechanisms of molybdoenzymes and tungstoenzymes. nih.gov Researchers have synthesized a variety of molybdenum and tungsten complexes with different ligand environments to replicate the active sites of enzymes like DMSO reductase and sulfite oxidase. nih.govacs.org
A key area of investigation is the comparative catalytic activity of analogous molybdenum and tungsten complexes. In some cases, replacing molybdenum with tungsten in a biomimetic complex leads to an increase in catalytic activity for OAT reactions. nih.govacs.org For example, a tungsten(VI) dioxido complex with pyridine-2-thiolate (B1254107) ligands was found to catalyze the OAT from DMSO to phosphines faster than its molybdenum analogue, mirroring the behavior observed in some natural DMSO reductases upon metal ion replacement. nih.govacs.org This highlights the subtle yet significant differences in the coordination chemistry and redox properties of molybdenum and tungsten that nature has exploited. nih.gov
Future Perspectives and Emerging Research Avenues in Molybdenum-Oxotungsten Chemistry
The field of molybdenum-oxotungsten chemistry is poised for significant advancements, with several promising research avenues emerging. The continued exploration of these mixed-metal compounds is expected to lead to the development of novel materials with tailored properties for a wide range of applications.
One key area of future research will be the precise synthesis of molybdenum-oxotungsten nanostructures with controlled size, shape, and composition. This will enable a deeper understanding of the structure-property relationships and allow for the optimization of their performance in applications such as catalysis, sensing, and energy storage.
The development of advanced characterization techniques will also be crucial for probing the electronic and atomic structure of these materials, particularly at the nanoscale. In situ and operando studies will provide valuable insights into the dynamic changes that occur during catalytic reactions or electrochemical cycling.
Furthermore, the synergy between experimental and computational approaches will be vital for accelerating the discovery and design of new molybdenum-oxotungsten compounds. nih.gov Density functional theory (DFT) calculations, for instance, can be used to predict the stability, electronic properties, and catalytic activity of novel materials, guiding synthetic efforts. researchgate.net
Finally, the exploration of molybdenum-oxotungsten compounds in emerging fields such as transient electronics for biodegradable medical devices represents an exciting new frontier. mdpi.comnih.gov The unique properties of these materials could pave the way for the development of next-generation technologies that address pressing societal challenges in healthcare, energy, and the environment. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
